
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is a chiral organic compound with a cyclohexane ring substituted with a tert-butyl group and a chlorine atom. The stereochemistry of the compound is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane typically involves the chlorination of (1R,3S)-1-tert-butylcyclohexane. This can be achieved through a free radical halogenation reaction using chlorine gas under ultraviolet light or heat. The reaction conditions must be carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: (1R,3S)-1-tert-Butyl-3-hydroxycyclohexane.
Elimination: (1R,3S)-1-tert-Butylcyclohexene.
Oxidation: (1R,3S)-1-tert-Butyl-3-cyclohexanone or (1R,3S)-1-tert-Butyl-3-cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-1-tert-Butyl-3-bromocyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-fluorocyclohexane: Similar structure but with a fluorine atom instead of chlorine.
(1R,3S)-1-tert-Butyl-3-iodocyclohexane: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is unique due to its specific stereochemistry and the presence of a chlorine atom, which influences its reactivity and interactions in chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions compared to its analogs with different halogens.
Propriétés
Numéro CAS |
20259-34-1 |
|---|---|
Formule moléculaire |
C10H19Cl |
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
(1R,3S)-1-tert-butyl-3-chlorocyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
CKFJICRSJKXSBK-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CCC[C@@H](C1)Cl |
SMILES canonique |
CC(C)(C)C1CCCC(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
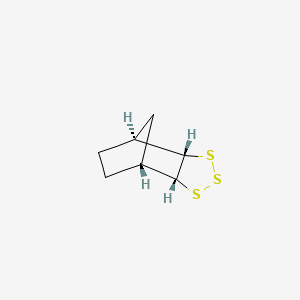
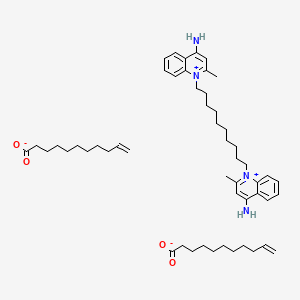
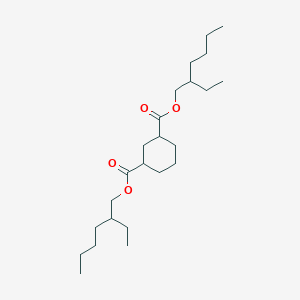
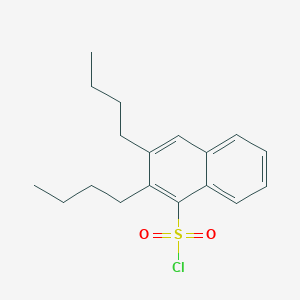
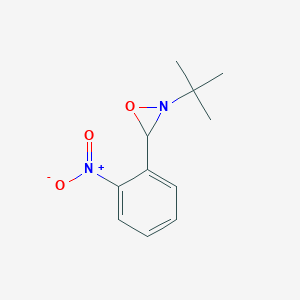
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
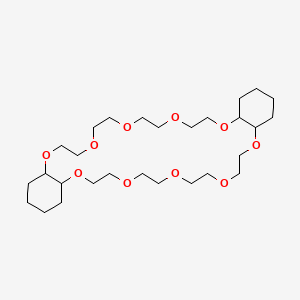
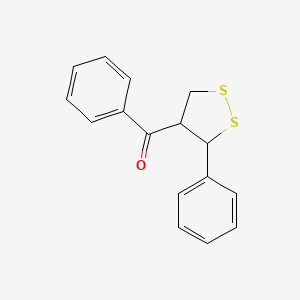
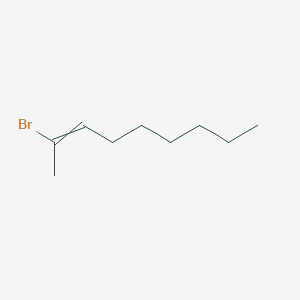
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

